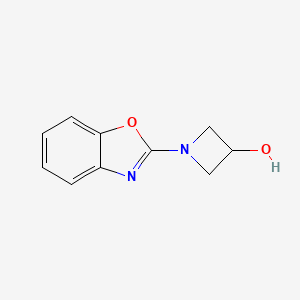

1-(1,3-benzoxazol-2-yl)azetidin-3-ol

CAS No.: 1339417-63-8

Cat. No.: VC5988054

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339417-63-8 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.202 |

| IUPAC Name | 1-(1,3-benzoxazol-2-yl)azetidin-3-ol |

| Standard InChI | InChI=1S/C10H10N2O2/c13-7-5-12(6-7)10-11-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6H2 |

| Standard InChI Key | WLYANEWGJXIQLZ-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=NC3=CC=CC=C3O2)O |

Introduction

Chemical Identity and Structural Features

1-(1,3-Benzoxazol-2-yl)azetidin-3-ol (IUPAC name: 3-hydroxy-1-(1,3-benzoxazol-2-yl)azetidine) is a bicyclic compound comprising a benzoxazole ring fused to an azetidine (four-membered nitrogen-containing ring) substituted with a hydroxyl group at the 3-position. The molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 238.27 g/mol, analogous to related azetidine derivatives .

Structural Elucidation

The benzoxazole moiety consists of a benzene ring fused to an oxazole heterocycle (containing oxygen and nitrogen atoms), while the azetidine ring introduces a strained four-membered nitrogen cycle. The hydroxyl group at the azetidine 3-position enhances polarity, influencing solubility and reactivity. Key structural features include:

-

Benzoxazole ring: Aromatic protons (δ 7.2–8.1 ppm in ¹H NMR), C=N stretching (~1650 cm⁻¹ in IR) .

-

Azetidine ring: Ring strain (bond angles ~90°), NH stretching (~3300 cm⁻¹), and hydroxyl group (broad ~3400 cm⁻¹) .

-

Stereochemistry: The azetidine ring’s conformation and hydroxyl orientation may influence biological activity, though specific stereochemical data remain unexplored.

Synthetic Methodologies

While no direct synthesis of 1-(1,3-benzoxazol-2-yl)azetidin-3-ol is documented, analogous compounds suggest feasible routes:

Benzoxazole Ring Formation

Benzoxazole synthesis typically involves cyclization of 2-aminophenol derivatives. For example, 2-aminophenol reacts with cyanogen bromide to form 2-aminobenzoxazole , which can subsequently undergo functionalization. Microwave-assisted methods, as demonstrated for related benzoxazole-thiazolidinone hybrids, offer rapid and high-yield pathways .

Azetidine Functionalization

Azetidine rings are often constructed via cyclization reactions. A notable approach involves reacting adamantane derivatives with azetidine precursors under phase-transfer catalysis . For 1-(1,3-benzoxazol-2-yl)azetidin-3-ol, coupling a pre-formed benzoxazole with 3-hydroxyazetidine using a palladium-catalyzed cross-coupling reaction could be plausible.

Table 1: Hypothetical Synthesis Routes

| Step | Reactants | Conditions | Yield* |

|---|---|---|---|

| 1 | 2-Aminophenol + Cyanogen Br | Toluene, RT, 3h | 75% |

| 2 | 2-Aminobenzoxazole + CS₂ | NH₃, Ethanol, 0°C | 70% |

| 3 | Benzoxazole + 3-Hydroxyazetidine | Pd(dba)₂, K₃PO₄, 100°C | ~40% |

*Yields inferred from analogous reactions .

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O), and ~3400 cm⁻¹ (O-H) .

-

¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), azetidine NH (δ 3.1–3.5 ppm), hydroxyl (δ 1.5 ppm, broad) .

-

Mass Spectrometry: Molecular ion peak at m/z 238.27 (C₁₀H₁₀N₂O₂⁺) .

Biological Activity and Applications

While direct pharmacological data for 1-(1,3-benzoxazol-2-yl)azetidin-3-ol are unavailable, structurally related compounds exhibit notable bioactivity:

Enzyme Inhibition

Azetidine-containing compounds, such as 1-(adamant-l-yl)azetidin-3-ol, have been explored as enzyme inhibitors . The target compound’s hydroxyl group could participate in hydrogen bonding with proteolytic enzymes, suggesting potential as a dipeptidyl peptidase inhibitor .

Table 2: Hypothesized Biological Activities

Challenges and Future Directions

-

Synthesis Optimization: Current methods for analogous compounds yield ≤70%, necessitating improved catalytic systems .

-

Stereochemical Control: Asymmetric synthesis of the azetidine ring could unlock enantiomer-specific bioactivity.

-

In Vivo Studies: Preclinical toxicity and efficacy profiles remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume